

Application Notes and Protocols for the Analytical Screening of Solvent Yellow 124

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Compound of Interest

Compound Name: Solvent yellow 124

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Introduction

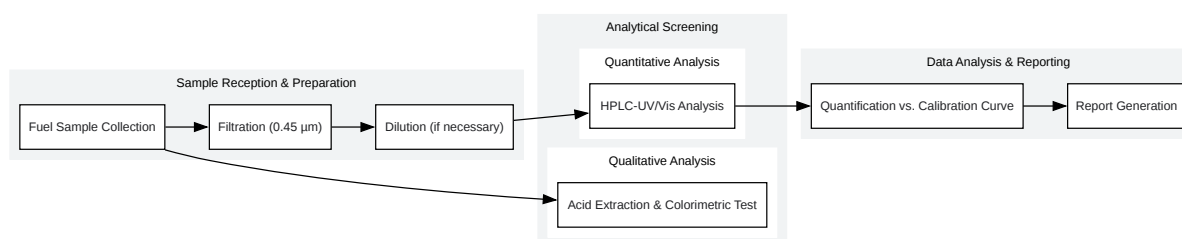
Solvent Yellow 124, a yellow azo dye, has been primarily utilized as a fiscal marker in the European Union to differentiate between taxed motor diesel fuel and lower-taxed heating oil.[1] [2] This substance, also known as Euromarker, was added to heating fuels at a concentration of approximately 6 to 7 mg/L.[1] Its detection is crucial for customs and excise authorities to prevent fuel fraud. The analytical screening for **Solvent Yellow 124** is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. This document provides a detailed workflow and protocols for its robust analytical screening.

It is important to note that as of January 2024, **Solvent Yellow 124** is being replaced by a new, more robust marker, ACCUTRACE™ Plus, which is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3] However, the historical presence and potential for legacy use of **Solvent Yellow 124** necessitate the continued availability of reliable analytical methods.

Analytical Workflow Overview

The general workflow for the screening of **Solvent Yellow 124** in fuel samples involves sample preparation, instrumental analysis, and data interpretation. The primary method of analysis is HPLC, which offers reliable quantification. A qualitative rapid screening can also be performed using a simple acid-base colorimetric test.

Below is a diagram illustrating the comprehensive analytical workflow for **Solvent Yellow 124** screening.



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*Fig. 1: General analytical workflow for **Solvent Yellow 124** screening.*

Experimental Protocols

Qualitative Screening: Acid Extraction and Colorimetric Test

This method is based on the principle that **Solvent Yellow 124** hydrolyzes in an acidic medium, causing a distinct color change from yellow to red.^{[1][2]}

Materials:

- Fuel sample
- Diluted hydrochloric acid (e.g., 1 M HCl)
- Test tubes
- Vortex mixer (optional)

Protocol:

- Place 5 mL of the fuel sample into a test tube.
- Add 5 mL of diluted hydrochloric acid to the test tube.
- Cap the test tube and shake vigorously for 30 seconds. A vortex mixer can be used for thorough mixing.
- Allow the two phases to separate.
- Observe the color of the lower aqueous phase.
 - Positive Result: A red or pink color in the aqueous phase indicates the presence of **Solvent Yellow 124**.
 - Negative Result: The aqueous phase remains colorless.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol is based on the European Union's reference method for the determination of **Solvent Yellow 124**.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Instrumentation and Materials:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV/Vis detector.
- Normal-phase silica column (5 μm particle size, 200-250 mm length, 3.0-5.0 mm internal diameter).[\[2\]](#)
- **Solvent Yellow 124** analytical standard.
- Toluene, HPLC grade.
- Ethyl acetate, HPLC grade.
- Xylene, for standard preparation.[\[6\]](#)
- Syringe filters (0.45 μm).

Chromatographic Conditions:

Parameter	Value
Column	Normal-phase silica, 5 μ m, 250 x 4.6 mm
Mobile Phase	Ethyl acetate : Toluene (2:98, v/v)[2]
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Detector Wavelength	410 nm and 450 nm[6]
Column Temperature	Ambient
Run Time	Approximately 15 minutes

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **Solvent Yellow 124** in xylene (e.g., 100 mg/L).
 - From the stock solution, prepare a series of calibration standards in xylene, for example, at concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.[2]
- Sample Preparation:
 - Allow the fuel sample to reach room temperature.
 - Filter the sample through a 0.45 μ m syringe filter directly into an HPLC vial. No further extraction is typically necessary for diesel samples.[1]
- Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the calibration standards, starting with the lowest concentration.
 - Inject the prepared fuel samples.

- A blank (xylene) should be run periodically to check for carryover.
- Data Analysis:
 - Identify the **Solvent Yellow 124** peak in the chromatograms based on the retention time of the standard.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Determine the concentration of **Solvent Yellow 124** in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC method as determined in a European interlaboratory validation study.[5]

Table 1: Method Precision at Different Concentration Levels

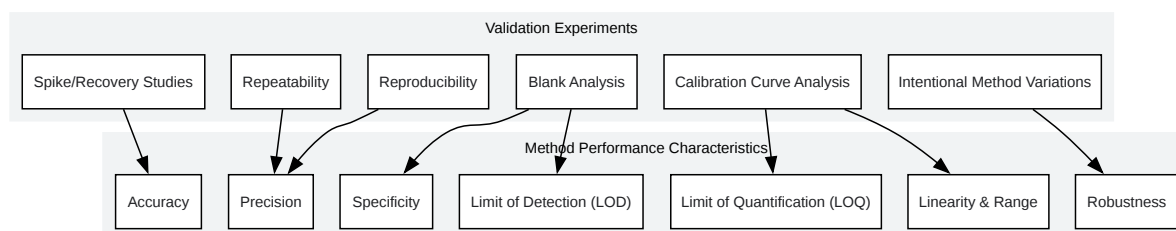
Nominal Concentration (mg/L)	Repeatability Standard Deviation (Sr)	Reproducibility Standard Deviation (SR)	Relative Repeatability Standard Deviation (RSDr)	Relative Reproducibility Standard Deviation (RSDR)
0.12	0.0065 mg/L	0.016 mg/L	5.4%	13.5%
6.0	0.041 mg/L	0.23 mg/L	0.68%	3.8%

Table 2: Method Detection and Quantification Limits

Parameter	Value (mg/L)
Limit of Detection (LOD)	0.020[5]
Limit of Quantification (LOQ)	0.065[5]

Logical Relationships in HPLC Method Validation

The validation of the HPLC method ensures its suitability for the intended purpose. The following diagram illustrates the key relationships between different validation parameters.



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Fig. 2: Logical relationships in HPLC method validation.

Conclusion

The provided protocols and data offer a robust framework for the analytical screening of **Solvent Yellow 124** in fuel samples. The HPLC method, in particular, provides reliable and quantifiable results that are essential for regulatory compliance and forensic investigations. While the use of **Solvent Yellow 124** is being phased out, these methods remain valuable for analyzing legacy samples and ensuring a smooth transition to newer fuel marking technologies. For all analytical work, it is crucial to use certified reference materials and follow established quality control procedures to ensure the accuracy and validity of the results.

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